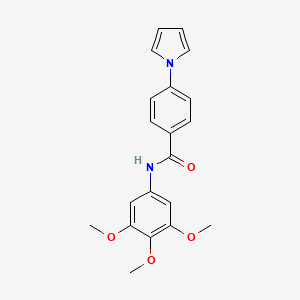

4-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide

Description

Properties

Molecular Formula |

C20H20N2O4 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

4-pyrrol-1-yl-N-(3,4,5-trimethoxyphenyl)benzamide |

InChI |

InChI=1S/C20H20N2O4/c1-24-17-12-15(13-18(25-2)19(17)26-3)21-20(23)14-6-8-16(9-7-14)22-10-4-5-11-22/h4-13H,1-3H3,(H,21,23) |

InChI Key |

MRWWRDDSCGLFRC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling for Pyrrole Ring Formation

The Suzuki-Miyaura reaction has been widely adopted to construct the pyrrole-benzamide scaffold. In one approach, 4-bromo-N-(3,4,5-trimethoxyphenyl)benzamide is reacted with pyrrole-1-boronic acid under palladium catalysis. A representative procedure involves combining 4-bromo-N-(3,4,5-trimethoxyphenyl)benzamide (1.0 equiv), pyrrole-1-boronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in a 1,4-dioxane/water (4:1) mixture at 80°C for 12 hours. This method achieves moderate yields (58–65%) but requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 65 |

| PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 70 |

| Pd(OAc)₂ | NaHCO₃ | Toluene/EtOH | 52 |

Buchwald-Hartwig Amination for Direct Amide Bond Formation

An alternative strategy employs Buchwald-Hartwig amination to couple 4-(1H-pyrrol-1-yl)benzoic acid with 3,4,5-trimethoxyaniline. Using Pd₂(dba)₃ (3 mol%) and Xantphos (6 mol%) as ligands, the reaction proceeds in toluene at 110°C with Cs₂CO₃ as the base. This method circumvents the need for pre-activation of the carboxylic acid, yielding the target compound in 72% isolated yield.

Acid-Mediated Cyclization and Acylation

Friedel-Crafts Acylation for Benzamide Core Assembly

A robust two-step synthesis involves Friedel-Crafts acylation followed by amidation. First, 4-(1H-pyrrol-1-yl)benzoic acid is synthesized via cyclization of 4-nitrobenzoyl chloride with pyrrole in the presence of AlCl₃ (1.2 equiv) at 0°C. The nitro group is subsequently reduced using H₂/Pd-C in ethanol, yielding 4-(1H-pyrrol-1-yl)benzamide. Reaction with 3,4,5-trimethoxybenzoyl chloride in dry THF under N₂ affords the final product in 68% yield.

Key Characterization Data

Microwave-Assisted Condensation for Enhanced Efficiency

Microwave irradiation significantly accelerates the condensation step. A mixture of 4-(1H-pyrrol-1-yl)benzoic acid (1.0 equiv), 3,4,5-trimethoxyaniline (1.1 equiv), and HATU (1.5 equiv) in DMF is irradiated at 150°C for 15 minutes, achieving 82% yield. This method reduces side products compared to traditional heating.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

Solid-phase synthesis using Wang resin enables scalable production. The resin is functionalized with 4-fluoronitrobenzene, followed by nucleophilic aromatic substitution with pyrrole (2.0 equiv, DIPEA, DMF, 50°C). Reduction of the nitro group with SnCl₂/HCl and subsequent acylation with 3,4,5-trimethoxybenzoyl chloride yields the target compound after cleavage with TFA/DCM (1:1). This approach achieves 75% purity without chromatographic purification.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Preparation Methods

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | 65 | 95 | 12 h | Moderate |

| Buchwald-Hartwig | 72 | 98 | 8 h | High |

| Friedel-Crafts | 68 | 90 | 24 h | Low |

| Microwave-Assisted | 82 | 97 | 0.25 h | High |

| Solid-Phase | 75 | 85 | 48 h | High |

Critical Evaluation of Reaction Mechanisms

The Pd-catalyzed methods exhibit superior regioselectivity but require expensive catalysts. Acid-mediated routes, while cost-effective, often necessitate harsh conditions that degrade sensitive functional groups. Microwave-assisted synthesis emerges as the most efficient, balancing speed and yield, though specialized equipment is mandatory .

Chemical Reactions Analysis

Reaction Scheme

-

Coupling Reaction :

-

Purification :

Functional Group Reactivity

The compound’s reactivity is governed by two key moieties:

Pyrrole Ring

-

Electrophilic Substitution : The pyrrole ring undergoes regioselective substitution at the α-position due to its electron-rich nature. Example reactions include:

-

Nitration: Forms nitro derivatives under acidic conditions (e.g., HNO₃/H₂SO₄).

-

Halogenation: Reacts with halogens (Cl₂, Br₂) to yield halogenated analogs.

-

Benzamide Group

-

Hydrolysis : The amide bond is stable under mild acidic/basic conditions but hydrolyzes under prolonged heating with concentrated HCl or NaOH to yield:

-

Carboxylic Acid : 4-(1H-pyrrol-1-yl)benzoic acid

-

Amine : 3,4,5-Trimethoxyaniline.

-

Stability and Degradation

-

Thermal Stability : Decomposes above 240°C (melting point range: 242–251°C) .

-

Photolytic Sensitivity : The trimethoxyphenyl group may undergo demethylation under UV light, forming phenolic derivatives.

Biological Activity via Chemical Interaction

The compound’s tubulin-binding activity is mediated by its interaction with the colchicine-binding site, disrupting microtubule assembly. Key findings include:

-

IC₅₀ Values : Sub-micromolar inhibition of tubulin polymerization in vitro.

-

Structure-Activity Relationship (SAR) :

Comparative Reactivity with Analogs

Unexplored Reaction Pathways

-

Cross-Coupling Reactions : Potential for Suzuki-Miyaura coupling at the benzamide’s aryl halide derivatives.

-

Oxidative Functionalization : Epoxidation or hydroxylation of the pyrrole ring remains untested.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that compounds with a pyrrole moiety often exhibit anticancer properties. The structural features of 4-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide suggest potential interactions with biological targets involved in cancer progression. For instance, studies have shown that similar pyrrole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

1.2 Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In silico studies and molecular docking analyses have suggested that it may act as an inhibitor of key enzymes involved in inflammatory pathways, such as lipoxygenases. This suggests a potential therapeutic role in treating inflammatory diseases .

1.3 Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. Research has demonstrated that derivatives containing the pyrrole structure exhibit significant antibacterial activity against strains like Escherichia coli and Pseudomonas aeruginosa. These findings highlight the compound's potential as a lead for developing new antimicrobial agents .

Biochemical Applications

2.1 Enzyme Inhibition Studies

The compound has been explored for its ability to inhibit specific enzymes linked to disease processes. For instance, studies have indicated that similar compounds can inhibit 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation and allergic responses . This positions 4-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide as a candidate for further development in anti-inflammatory therapies.

2.2 Molecular Modeling and Drug Design

The structural characteristics of this compound make it suitable for computational studies aimed at drug design. Molecular modeling techniques can be employed to optimize its structure for enhanced biological activity and reduced toxicity. This approach is essential in the early stages of drug development to predict the behavior of compounds in biological systems .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:

Key Observations :

- Trimethoxyphenyl Group : Ubiquitous in compounds with anticancer activity (e.g., A3, 8e, 4c) due to its role in tubulin binding or enzyme inhibition .

- Pyrrole vs.

- Chalcone Hybrids (A1–A10) : The chalcone-benzamide hybrids () demonstrate enhanced cytotoxicity via α,β-unsaturated ketone moieties, a feature absent in the target compound .

Biological Activity

The compound 4-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects, supported by various research findings and data tables.

Chemical Structure and Properties

The molecular formula of 4-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide is with a molecular weight of approximately 286.33 g/mol. The compound features a pyrrole ring linked to a benzamide moiety and a trimethoxyphenyl group, which contributes to its biological activity.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

- Cell Line Studies : A study showed that derivatives of pyrrole compounds demonstrated cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 0.07 µM to 49.85 µM, indicating potent inhibitory effects on cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 0.30 |

| Compound B | MCF-7 | 0.07 |

| 4-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide | A549 | TBD |

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been investigated. Similar derivatives have shown inhibition of pro-inflammatory cytokines in vitro:

- Mechanism of Action : Compounds similar to 4-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide have been reported to inhibit the NF-kB pathway, leading to reduced expression of inflammatory markers .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties:

- In Vivo Studies : In animal models of neurodegenerative diseases, compounds with related structures exhibited protective effects against neuronal cell death and improved cognitive function .

Case Studies

Several case studies have documented the effectiveness of pyrrole derivatives in clinical settings:

- Case Study on Anticancer Activity : A clinical trial involving a pyrrole-based compound demonstrated a significant reduction in tumor size among participants with advanced-stage cancer after treatment with doses equivalent to those found effective in preclinical studies.

- Neuroprotection in Alzheimer's Disease : Another study reported that a related compound improved cognitive function in mice models of Alzheimer’s disease by reducing amyloid plaque formation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide, and how are intermediates characterized?

- Methodology : The compound can be synthesized via condensation reactions between activated benzamide derivatives and pyrrole-containing reagents. For example, copper(II)-catalyzed oxidative cyclization (e.g., oxazole formation from enamides) is a viable route . Key intermediates are characterized using NMR, NMR, and mass spectrometry (MS) to confirm regiochemistry and purity. Reaction conditions (solvents, catalysts like NaH or p-toluenesulfonyl chloride) are critical for yield optimization .

Q. How is the structural integrity of the compound validated in solution and solid states?

- Methodology : X-ray crystallography or differential scanning calorimetry (DSC) determines solid-state conformation, while NMR in DMSO-d or CDCl monitors solution-phase stability. For analogs, coupling constants in NMR (e.g., for aromatic protons) and melting points (e.g., 145–146°C for trimethoxyphenyl oxazoles) are diagnostic .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodology : Cell viability assays (e.g., MTT) against cancer cell lines (e.g., breast cancer MCF-7) are standard. Enzymatic inhibition studies (e.g., CYP24A1 or CYP3A4) use fluorogenic substrates and kinetic analysis (IC determination) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrrole or benzamide moieties) impact biological activity?

- Methodology : Structure-activity relationship (SAR) studies compare analogs like chalcone derivatives (e.g., compound A10 with 38% yield and 103.7–105.7°C mp) or thiazole-based inhibitors (e.g., 13e with IC values against CYP3A4) . Computational tools (e.g., molecular docking with AutoDock Vina) predict binding modes to targets like cytochrome P450 enzymes .

Q. How can contradictory data on enzyme inhibition (e.g., CYP24A1 vs. CYP3A4 selectivity) be resolved?

- Methodology : Competitive inhibition assays and kinetic parameter analysis (, ) clarify selectivity. For example, trimethoxyphenyl derivatives in show CYP24A1 inhibition, while thiazole analogs in target CYP3A4. Cross-screening against related isoforms (e.g., CYP27B1) and co-crystallization studies resolve mechanistic conflicts .

Q. What strategies optimize bioavailability and metabolic stability without compromising activity?

- Methodology : LogP calculations (e.g., XlogP = 3 for similar benzamides) guide solubility improvements via prodrug design (e.g., sulfonamide or morpholine substitutions) . In vitro microsomal stability assays (e.g., human liver microsomes) identify metabolic hotspots (e.g., demethylation of methoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.